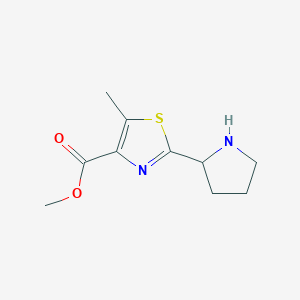
Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate
説明
“Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The presence of these rings may give this compound unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole and pyrrolidine rings in separate steps, followed by their connection via a suitable reaction. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a thiazole ring and a pyrrolidine ring. These rings are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and pyrrolidine rings. Thiazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole and pyrrolidine rings. For example, these rings could affect the compound’s solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Antimicrobial Activity
- A study by Nural et al. (2018) involved the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, demonstrating their potential as powerful antimycobacterial agents due to their interesting antibacterial activity against various bacterial strains, including A. baumannii and the M. tuberculosis H37Rv strain (Nural et al., 2018).
Chemical Transformations
- Research by Žugelj et al. (2009) outlined the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing the chemical versatility of similar compounds (Žugelj et al., 2009).
One-Pot Synthesis Techniques
- Galenko et al. (2015) developed a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, highlighting innovative approaches in synthetic chemistry (Galenko et al., 2015).
Molecular Docking and Antioxidant Activity
- A 2020 study by Hossan investigated 4-methyl-5-(phenylarylazo)thiazol-2-yl derivatives, using molecular docking to estimate their antioxidant efficacy, thereby contributing to the understanding of their potential in antioxidant applications (Hossan, 2020).
Development of Functionalized Compounds
- Research by Ruano et al. (2005) focused on the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating the potential for developing complex organic molecules (Ruano et al., 2005).
Antimalarial Activity
- A study by Makam et al. (2014) explored the antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives, offering insights into the development of new antimalarial drugs (Makam et al., 2014).
Safety and Hazards
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can have diverse modes of action depending on their structure and the target they interact with .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. For instance, the presence of a methyl group at certain positions in the pyrrolidine ring can prevent metabolic instability, conferring better pharmacokinetic profiles .
特性
IUPAC Name |
methyl 5-methyl-2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-8(10(13)14-2)12-9(15-6)7-4-3-5-11-7/h7,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRSPEAPFSAOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2CCCN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)
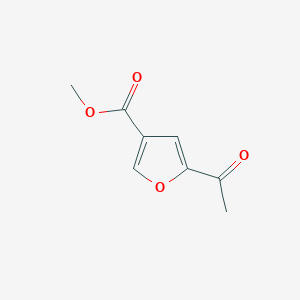
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)
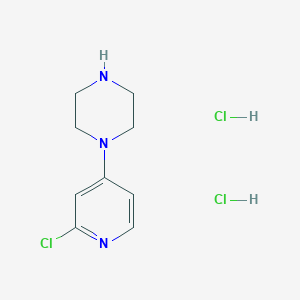
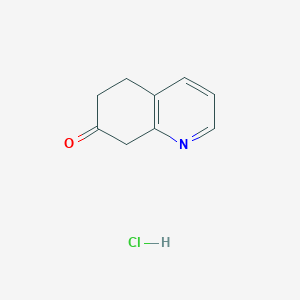

![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)

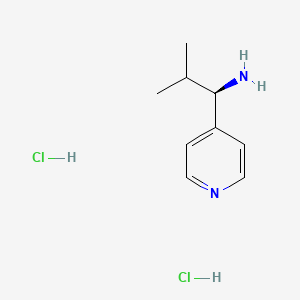
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)
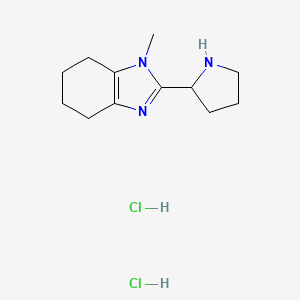
![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)
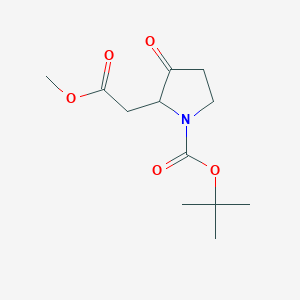
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)
